

Mass Spectrometry Fragmentation Pattern of Ethylenedioxy Spiperone: A Comparative Technical Guide

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Compound of Interest

Compound Name: ETHYLENEDIOXY SPIPERONE

CAS No.: 54080-21-6

Cat. No.: B1608600

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Executive Summary & Compound Identity

Ethylenedioxy spiperone (CAS 54080-21-6) serves as a critical synthetic precursor and analytical standard in the development of dopamine D2 receptor ligands, particularly for Positron Emission Tomography (PET) tracers like [18F]N-methylspiperone ([18F]NMSP) and [18F]Fluoroethylspiperone ([18F]FESP).

Structurally, it is the ethylene ketal derivative of spiperone, where the C4 ketone of the butyrophenone chain is protected as a 1,3-dioxolane ring. This modification significantly alters its ionization and fragmentation behavior compared to the parent compound, spiperone.

Compound Specifications

Feature	Ethylenedioxy Spiperone	Spiperone (Reference)
Structure	Ketal-protected butyrophenone	Butyrophenone ketone
Formula	C ₂₅ H ₃₀ FN ₃ O ₃	C ₂₃ H ₂₆ FN ₃ O ₂
Monoisotopic Mass	439.2271 Da	395.2009 Da
Precursor Ion [M+H] ⁺	m/z 440.2	m/z 396.2
Key Function	Synthesis Intermediate / Prodrug	Active D2 Antagonist

Mechanistic Fragmentation Analysis

The fragmentation of **ethylenedioxy spiperone** under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) follows a hierarchical pathway governed by the stability of the dioxolane ring and the tertiary amine.

Primary Pathway: Gas-Phase Ketal Deprotection

Unlike stable amides or aromatics, the 1,3-dioxolane ring is susceptible to gas-phase cleavage. The most distinct feature of the **ethylenedioxy spiperone** spectrum is the loss of the ethylene oxide equivalent (C₂H₄O, 44 Da), effectively reverting the ion to the protonated spiperone species.

- Transition: m/z 440.2

m/z 396.2
- Mechanism: Intramolecular proton transfer facilitates the cleavage of the dioxolane ring, expelling C₂H₄O.

Secondary Pathway: N-Dealkylation (Piperidine Cleavage)

Common to all spiperone derivatives, the bond between the propyl chain and the piperidine nitrogen is a site of facile heterolytic cleavage.

- Fragment A (Triazaspiro Core): The charge is retained on the piperidine nitrogen, yielding the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one ion.
 - m/z 232.1
- Fragment B (Fluorophenyl Tail): Alternatively, charge retention on the side chain yields the dioxolane-protected fluorophenyl cation.
 - m/z 209.1 (Protective group intact)

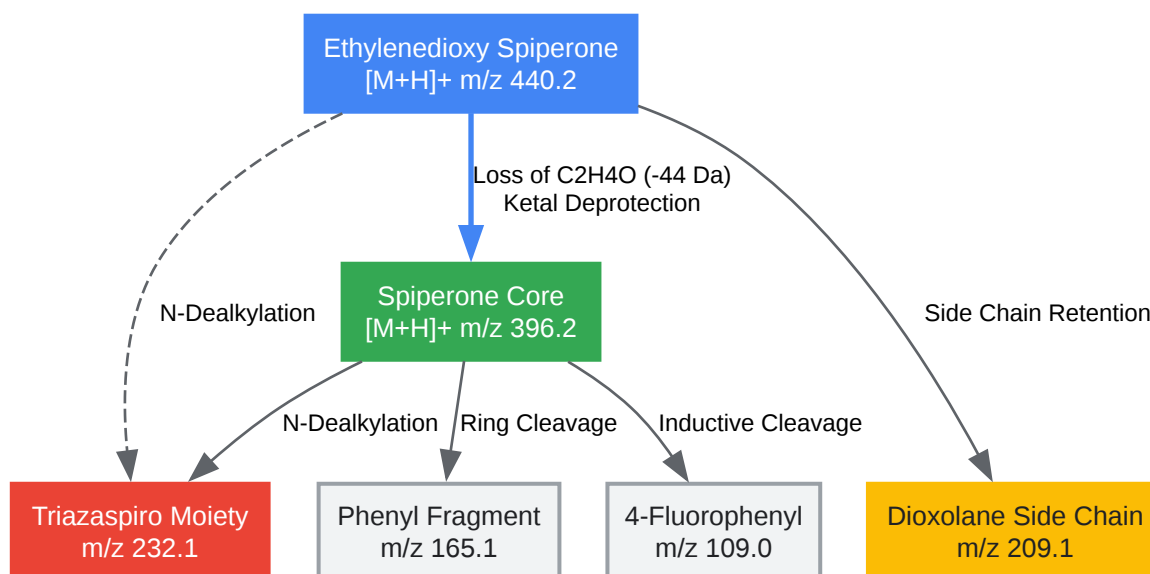
Tertiary Pathway: Deep Fragmentation

Once the spiperone core (m/z 396) is generated, it undergoes further fragmentation identical to the reference standard:

- m/z 165.1: Cleavage of the triazaspiro ring system.
- m/z 109.0: Formation of the 4-fluorophenyl cation.

Visualization of Fragmentation Pathways[2][3][4][5][6][7]

The following diagram illustrates the causal relationships between the parent ion and its daughter fragments, distinguishing between the unique ketal-specific pathways and the conserved spiperone pathways.



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Figure 1: Hierarchical fragmentation tree of **Ethylenedioxy Spiperone**. Blue arrows indicate the unique ketal deprotection pathway.

Experimental Protocol: LC-MS/MS Characterization

To replicate these results or validate the purity of **ethylenedioxy spiperone** precursors, use the following self-validating protocol. This method ensures separation from the deprotected spiperone impurity.

Instrument Setup

- System: UHPLC coupled to a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.
- Ionization: Electrospray Ionization (ESI) in Positive Mode.^[1]
- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 μ m).

LC Gradient Parameters

Time (min)	Mobile Phase A (0.1% Formic Acid in Water)	Mobile Phase B (0.1% Formic Acid in MeCN)	Flow Rate
0.0	95%	5%	0.4 mL/min
1.0	95%	5%	0.4 mL/min
6.0	5%	95%	0.4 mL/min
8.0	5%	95%	0.4 mL/min
8.1	95%	5%	0.4 mL/min

MS/MS Acquisition Parameters[2][8][9][10][11]

- Capillary Voltage: 3.0 kV
- Cone Voltage: 30 V (Adjust to minimize in-source fragmentation of the ketal)
- Collision Energy (CE):
 - Low (10-15 eV): Preserves m/z 440 and m/z 396.
 - High (25-35 eV): Promotes formation of m/z 165 and m/z 109.

Quality Control Check (Self-Validation)

- Inject Blank: Ensure no carryover of m/z 396 (Spiperone).
- Inject Standard: Monitor m/z 440.2.
- Validation Criteria:
 - If m/z 396 is observed in the MS1 scan (before collision), in-source fragmentation is occurring. Lower the Cone Voltage/Declustering Potential.
 - If m/z 396 is absent in MS1 but dominant in MS2 (product ion), the ketal structure is intact.

Comparative Data Summary

The table below contrasts the diagnostic ions, allowing for rapid discrimination between the ethylenedioxy precursor and the spiperone product/impurity.

Diagnostic Ion	Ethylenedioxy Spiperone	Spiperone	Interpretation
Parent [M+H] ⁺	440.2	396.2	Primary identification peak.
Base Peak (Low CE)	396.2	396.2	Loss of ketal group vs. Parent ion.
Triazaspiro Core	232.1	232.1	Conserved core structure.
Side Chain	209.1	165.1	Dioxolane-protected vs. Ketone side chain.
Fluorophenyl	109.0	109.0	Conserved terminal aromatic group.
Neutral Loss	-44 Da (C ₂ H ₄ O)	-18 Da (H ₂ O)	Ketal cleavage vs. Dehydration.

References

- NIST Chemistry WebBook. 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one Mass Spectrum. National Institute of Standards and Technology. Available at: [\[Link\]](#)
- PubChem. Spiperone Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Holčápek, M., et al. Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports, 2016.[2] Available at: [\[Link\]](#)

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- [1. pubs.rsc.org \[pubs.rsc.org\]](https://pubs.rsc.org)
- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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